molecular formula C15H22O3 B14789674 2-(6-Cyclohexyl-6-hydroxy-1-cyclohexa-2,4-dienyl)acetic acid methyl ester

2-(6-Cyclohexyl-6-hydroxy-1-cyclohexa-2,4-dienyl)acetic acid methyl ester

Cat. No.: B14789674
M. Wt: 250.33 g/mol
InChI Key: PMGPEWXWCQNWCP-UHFFFAOYSA-N
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Description

2-(6-Cyclohexyl-6-hydroxy-1-cyclohexa-2,4-dienyl)acetic acid methyl ester is an organic compound characterized by its unique structure, which includes a cyclohexyl group, a hydroxy group, and a cyclohexa-2,4-dienyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Cyclohexyl-6-hydroxy-1-cyclohexa-2,4-dienyl)acetic acid methyl ester typically involves the following steps:

    Formation of the Cyclohexyl Group: The cyclohexyl group can be introduced through a Grignard reaction, where cyclohexylmagnesium bromide reacts with an appropriate electrophile.

    Formation of the Cyclohexa-2,4-dienyl Moiety: This can be synthesized through Diels-Alder reactions or other cycloaddition reactions.

    Esterification: The final step involves the esterification of the acetic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo reduction reactions, such as hydrogenation, to reduce the cyclohexa-2,4-dienyl moiety to a cyclohexyl group.

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) for chlorination.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: Formation of a ketone or aldehyde

    Reduction: Formation of a fully saturated cyclohexyl derivative

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

2-(6-Cyclohexyl-6-hydroxy-1-cyclohexa-2,4-dienyl)acetic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(6-Cyclohexyl-6-hydroxy-1-cyclohexa-2,4-dienyl)acetic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with active sites, while the cyclohexyl and cyclohexa-2,4-dienyl moieties can interact through hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl acetate: Similar structure but lacks the hydroxy and cyclohexa-2,4-dienyl groups.

    Cyclohexanol: Contains a hydroxy group but lacks the ester and cyclohexa-2,4-dienyl moieties.

    Cyclohexyl methyl ketone: Contains a cyclohexyl group and a carbonyl group but lacks the ester and hydroxy groups.

Uniqueness

2-(6-Cyclohexyl-6-hydroxy-1-cyclohexa-2,4-dienyl)acetic acid methyl ester is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both cyclohexyl and cyclohexa-2,4-dienyl moieties, along with the hydroxy and ester groups, makes it a versatile compound for various applications.

Properties

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

methyl 2-(6-cyclohexyl-6-hydroxycyclohexa-2,4-dien-1-yl)acetate

InChI

InChI=1S/C15H22O3/c1-18-14(16)11-13-9-5-6-10-15(13,17)12-7-3-2-4-8-12/h5-6,9-10,12-13,17H,2-4,7-8,11H2,1H3

InChI Key

PMGPEWXWCQNWCP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1C=CC=CC1(C2CCCCC2)O

Origin of Product

United States

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